(E)-[(3,4-dichlorophenyl)methoxy]({6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
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Overview
Description
This compound, also known as CITCO CPD, belongs to the class of organic compounds known as phenylimidazoles . It is an imidazothiazole derivative that stimulates the human constitutive androstane receptor (CAR) nuclear translocation . It displays selectivity over PXR receptors and no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR .
Molecular Structure Analysis
The molecular formula of this compound is C13H10N2OS2, with an average mass of 274.361 Da and a monoisotopic mass of 274.023468 Da .Scientific Research Applications
Synthesis and Characterization
One application of related compounds is in the synthesis of pH-sensitive spin probes, as described in the study by Kirilyuk et al. (2003). They prepared 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides by oxidation and nitrosation, converting them to 5-cyano derivatives. These derivatives react with primary or secondary amines to form 5-(di)alkylamino-4H-imidazole 3-oxides, which are then treated to yield stable nitroxides, useful as pH-sensitive spin probes (Kirilyuk et al., 2003).
Role in Medicinal Chemistry
Another important application is in medicinal chemistry. Diethelm-Varela et al. (2020) synthesized and characterized the E- and Z-isomers of CITCO, a compound closely related to the one , to address its insufficient stability. This compound is an agonist of the human constitutive androstane receptor (hCAR), which has emerging therapeutic indications (Diethelm-Varela et al., 2020).
Biological Activity
Hawkins et al. (1995) explored the synthesis of thieno-extended purines, including derivatives of similar imidazo[2,1-b][1,3]thiazole compounds. Their work highlights the potential biological activity of such compounds, which is a key area of interest in pharmaceutical research (Hawkins et al., 1995).
Electrophilic Substitution Studies
In a study by O'daly et al. (1991), electrophilic substitution at position 5 in imidazo[2,1-b]thiazoles with various 6-substituents was examined. This research provides insight into the chemical behavior of similar compounds under different conditions, which is crucial for developing new pharmaceuticals or materials (O'daly et al., 1991).
Mechanism of Action
Properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS2/c1-13-2-5-15(6-3-13)28-19-18(25-8-9-27-20(25)24-19)11-23-26-12-14-4-7-16(21)17(22)10-14/h2-11H,12H2,1H3/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXAVYFUIGQJQB-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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